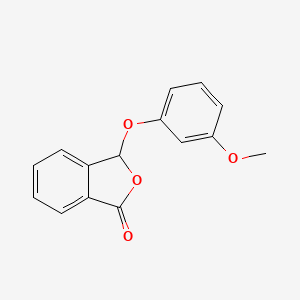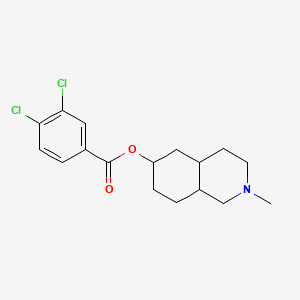
trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline: is a complex organic compound characterized by its unique structure, which includes a decahydroisoquinoline core substituted with a 3,4-dichlorobenzoyloxy group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the decahydroisoquinoline core through hydrogenation of isoquinoline derivatives. The 3,4-dichlorobenzoyloxy group can be introduced via esterification reactions using 3,4-dichlorobenzoic acid and appropriate coupling reagents. The methyl group is then introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for hydrogenation steps and the development of more efficient catalysts for esterification and alkylation reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the ester moiety, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules through various chemical reactions.
Biology: In biological research, trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
- trans-6-(3,4-Dichlorobenzoyloxy)-2-methylisoquinoline
- trans-6-(3,4-Dichlorobenzoyloxy)-2-methylhydroisoquinoline
Comparison: Compared to similar compounds, trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline is unique due to its decahydroisoquinoline core, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
57464-39-8 |
|---|---|
分子式 |
C17H21Cl2NO2 |
分子量 |
342.3 g/mol |
IUPAC名 |
(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl) 3,4-dichlorobenzoate |
InChI |
InChI=1S/C17H21Cl2NO2/c1-20-7-6-11-8-14(4-2-13(11)10-20)22-17(21)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3 |
InChIキー |
AJOVZKGFRZEWHS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2CC(CCC2C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


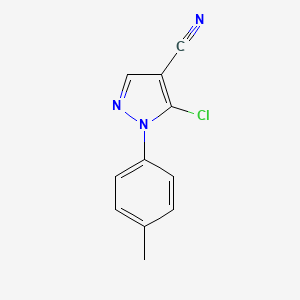

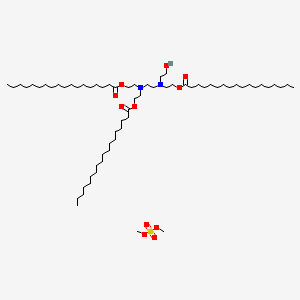
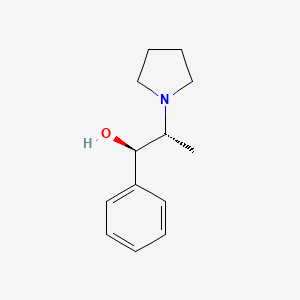
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
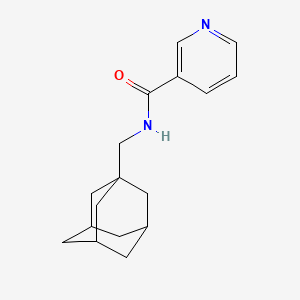
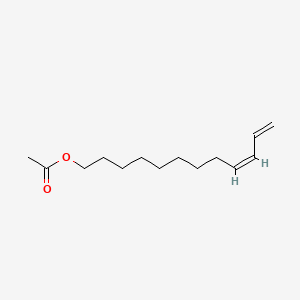
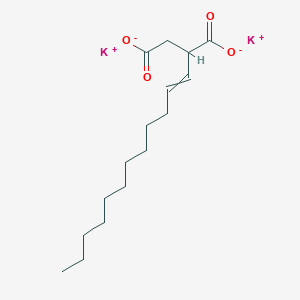


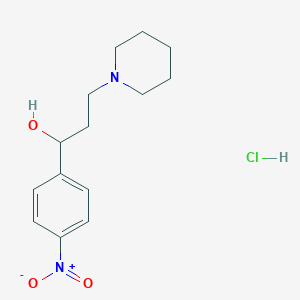
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
